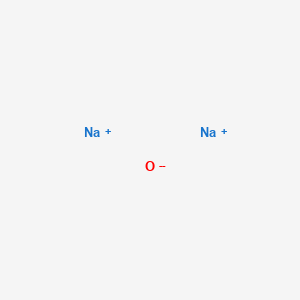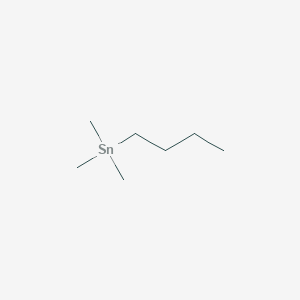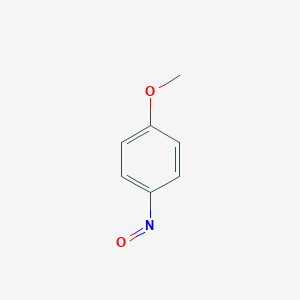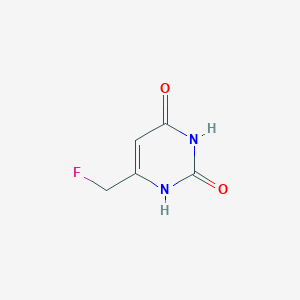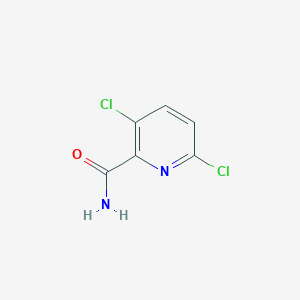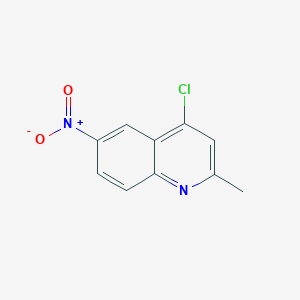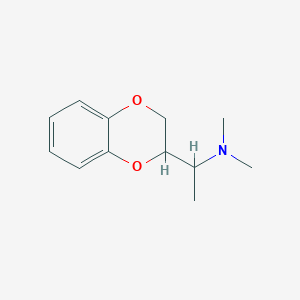
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl- is a chemical compound that has been widely used in scientific research. It is commonly referred to as MDA or Tenamfetamine. This compound belongs to the amphetamine class of drugs and has been used as a stimulant and entactogen. MDA is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), which is a well-known recreational drug.
作用机制
MDA acts primarily as a releasing agent for monoamine neurotransmitters, particularly serotonin, dopamine, and norepinephrine. MDA enters the brain and binds to transporters that are responsible for removing these neurotransmitters from the synaptic cleft. By binding to these transporters, MDA prevents the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to the characteristic effects of MDA, including increased mood, sociability, and empathy.
生化和生理效应
MDA has a number of biochemical and physiological effects on the body. In addition to its effects on neurotransmitter release, MDA has been shown to increase heart rate, blood pressure, and body temperature. MDA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses. MDA has been shown to have neurotoxic effects on serotonin-producing neurons in the brain, which can lead to long-term changes in mood and behavior.
实验室实验的优点和局限性
MDA has a number of advantages and limitations for use in lab experiments. One advantage is that MDA is relatively easy to synthesize and can be obtained in pure form. MDA has also been shown to have a number of interesting effects on the brain and behavior, which makes it a useful tool for studying the neurochemistry of addiction and other disorders. However, MDA has a number of limitations as well. MDA is a controlled substance in many countries, which can make it difficult to obtain for research purposes. MDA is also highly toxic and can be dangerous if not handled properly.
未来方向
There are a number of future directions for research on MDA. One area of interest is the long-term effects of MDA on the brain and behavior. Research has shown that MDA can have neurotoxic effects on serotonin-producing neurons, but it is unclear how these changes in the brain translate into changes in behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as MDA, but with fewer side effects and less potential for abuse. Finally, there is a need for more research on the use of MDA as a tool for studying addiction and other disorders. By better understanding the mechanisms of action of MDA, researchers may be able to develop more effective treatments for these conditions.
合成方法
MDA can be synthesized through a few different methods, but the most common method is the Leuckart-Wallach reaction. This involves the reaction of safrole with hydroiodic acid and red phosphorus to form 1-(1,3-benzodioxol-5-yl)-2-propanone. This intermediate is then reduced with aluminum amalgam and hydrochloric acid to produce MDA.
科学研究应用
MDA has been used in a variety of scientific research studies, including studies on neurochemistry, pharmacology, and toxicology. MDA has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to increased feelings of euphoria, empathy, and sociability. MDA has also been used in studies on the effects of amphetamines on the immune system, as well as studies on the role of amphetamines in the development of addiction.
属性
CAS 编号 |
1457-19-8 |
|---|---|
产品名称 |
1,4-Benzodioxin-2-methanamine, 2,3-dihydro-N,N,alpha-trimethyl- |
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H17NO2/c1-9(13(2)3)12-8-14-10-6-4-5-7-11(10)15-12/h4-7,9,12H,8H2,1-3H3 |
InChI 键 |
KMGDYWOLQIXFAK-UHFFFAOYSA-N |
SMILES |
CC(C1COC2=CC=CC=C2O1)N(C)C |
规范 SMILES |
CN(C)CCC1COC2=CC=CC=C2O1 |
同义词 |
N,N,α-Trimethyl-1,4-benzodioxane-2-methanamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



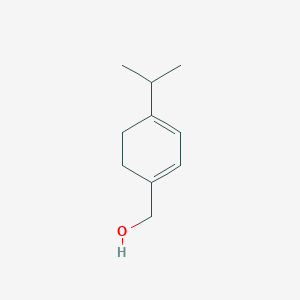
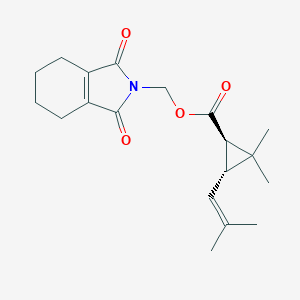
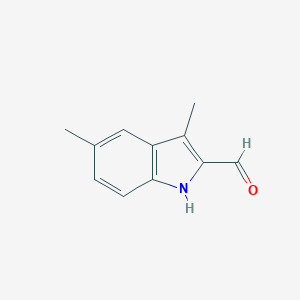
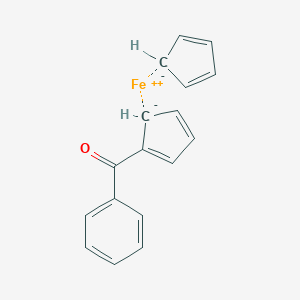
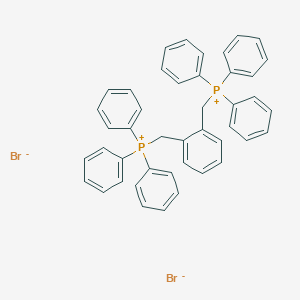
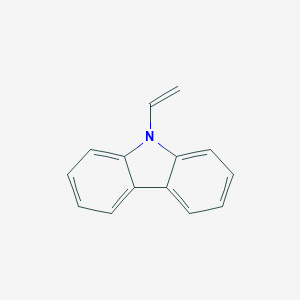
![2-[(1S,2S,5S)-2-acetyloxy-5-(6-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1-methylcyclopentyl]acetic acid](/img/structure/B74599.png)
